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Compound of Interest

Compound Name: (R)-(-)-1,2-Diaminopropane sulfate

Cat. No.: B114684 Get Quote

(R)-1,2-Diaminopropane and its derivatives have emerged as versatile and effective chiral

ligands in the field of asymmetric catalysis. Their C2-symmetry and readily available

stereoisomers make them valuable building blocks for the synthesis of a wide range of chiral

catalysts. These ligands have demonstrated considerable success in inducing high

stereoselectivity in various metal-catalyzed reactions, most notably in asymmetric transfer

hydrogenation of ketones and imines.

This document provides detailed application notes and protocols for the use of (R)-1,2-

diaminopropane-derived ligands in the asymmetric transfer hydrogenation of prochiral ketones,

a key transformation in the synthesis of enantiomerically enriched secondary alcohols, which

are important intermediates in the pharmaceutical and fine chemical industries.

Overview of (R)-1,2-Diaminopropane in Asymmetric
Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral

ketones, imines, and other unsaturated compounds. The use of a chiral catalyst allows for the

selective formation of one enantiomer of the product. Ruthenium(II) complexes bearing N-

sulfonated 1,2-diamine ligands are among the most effective catalysts for this transformation.

A common catalytic system involves an in-situ generated or pre-formed Ruthenium(II) complex

with a tosylated derivative of (R)-1,2-diaminopropane. This catalyst, in the presence of a

hydrogen donor such as isopropanol or a formic acid/triethylamine mixture, efficiently reduces a
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variety of aromatic and aliphatic ketones to their corresponding chiral alcohols with high yields

and excellent enantioselectivities.

Key Applications and Reaction Scope
The primary application of (R)-1,2-diaminopropane-based ligands is in the asymmetric transfer

hydrogenation of prochiral ketones. This methodology is applicable to a broad range of

substrates, including:

Aryl Ketones: Acetophenone and its substituted derivatives are model substrates that are

typically reduced with high conversion and enantiomeric excess.

Heteroaromatic Ketones: Ketones containing heterocyclic moieties, such as pyridyl or thienyl

groups, are also effectively reduced.

α,β-Unsaturated Ketones: Selective reduction of the carbonyl group can be achieved without

affecting the carbon-carbon double bond.

Quantitative Data Summary
The following table summarizes typical results for the asymmetric transfer hydrogenation of

various ketones using a catalyst system derived from an N-sulfonated (R)-1,2-diamine ligand

and a Ruthenium(II) precursor.
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Entry
Substrate
(Ketone)

Product
(Alcohol)

Yield (%) ee (%)

1 Acetophenone
(R)-1-

Phenylethanol
>95 >98

2

4'-

Methylacetophen

one

(R)-1-(p-

Tolyl)ethanol
>95 >97

3

2'-

Methoxyacetoph

enone

(R)-1-(2-

Methoxyphenyl)e

thanol

>90 >95

4
1-

Acetonaphthone

(R)-1-

(Naphthalen-1-

yl)ethanol

>95 >96

5
2-

Acetylthiophene

(R)-1-(Thiophen-

2-yl)ethanol
>90 >92

Experimental Protocols
Protocol 1: In-Situ Preparation of the Ru(II)-(R)-N-tosyl-
1,2-propanediamine Catalyst and Asymmetric Transfer
Hydrogenation of Acetophenone
This protocol describes the in-situ preparation of the active catalyst from [RuCl2(p-cymene)]2

and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine, followed by the asymmetric transfer

hydrogenation of acetophenone.

Materials:

[RuCl2(p-cymene)]2

(R)-N-(p-toluenesulfonyl)-1,2-propanediamine ((R)-TsDPEN)

Acetophenone
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Isopropanol (anhydrous)

Potassium hydroxide (KOH)

Argon or Nitrogen gas (for inert atmosphere)

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Magnetic stirrer and heating plate

Procedure:

Catalyst Pre-formation:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

[RuCl2(p-cymene)]2 (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine

(0.011 mmol).

Add 5 mL of anhydrous isopropanol.

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active

catalyst complex. The solution should turn a deep red/brown color.

Asymmetric Transfer Hydrogenation:

To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).

Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).

Heat the reaction mixture to 80 °C with vigorous stirring.

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4

hours.

Work-up and Purification:

Once the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualizations
Diagram 1: General Workflow for Asymmetric Transfer
Hydrogenation
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Caption: Workflow for the asymmetric transfer hydrogenation of a prochiral ketone.

Diagram 2: Simplified Catalytic Cycle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b114684?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Ru(II)-((R)-Ts-propanediamine)]

[Ru(II)-H] + i-PrOH
- Acetone

[Ru(II)-O-CH(R1)(R2)]

 + Ketone (R1COR2)

 + i-PrOH
- Chiral Alcohol

Click to download full resolution via product page

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

To cite this document: BenchChem. [Application Notes: (R)-1,2-Diaminopropane as a Chiral
Ligand in Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114684#r-1-2-diaminopropane-as-a-chiral-ligand-in-
asymmetric-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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